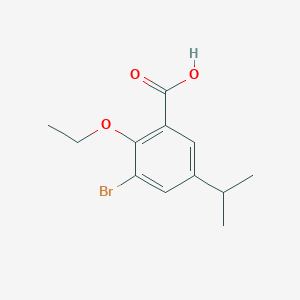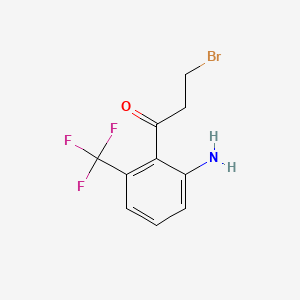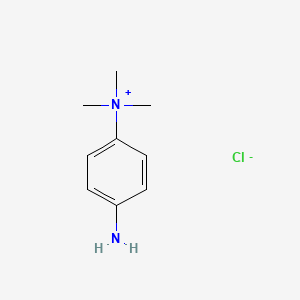
4-Amino-N,N,N-trimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for numerous synthetic and analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-aminobenzylamine. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Parent amine (4-aminobenzylamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-N,N,N-trimethylanilinium chloride has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.
Biology: Employed in supramolecular recognition and polymer design.
Medicine: Utilized in fluorine radiolabelling for imaging and diagnostic purposes.
Industry: Applied in the design of antimicrobial polymers and pH sensing materials
Mecanismo De Acción
The mechanism of action of 4-Amino-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophiles. This reactivity is crucial for its applications in methylation and cross-coupling reactions. The molecular targets and pathways involved include the formation of methylated products and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium sulfate
Comparison: 4-Amino-N,N,N-trimethylanilinium chloride is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity. For instance, the chloride salt is more stable under various conditions compared to its iodide and bromide counterparts. Additionally, its dual reactivity through both the aryl group and the N-methyl groups makes it a versatile compound for synthetic applications .
Propiedades
Número CAS |
2642-53-7 |
|---|---|
Fórmula molecular |
C9H15ClN2 |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(4-aminophenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H15N2.ClH/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UHCLBSOLKJAKEW-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




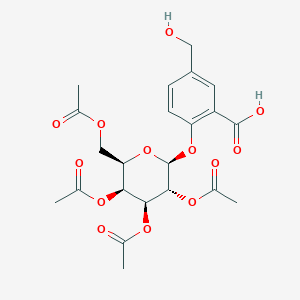
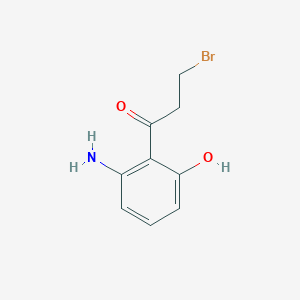
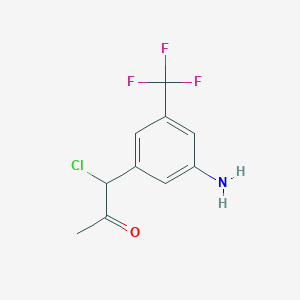
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)
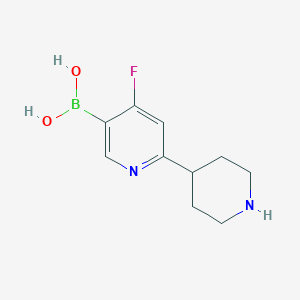
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)



